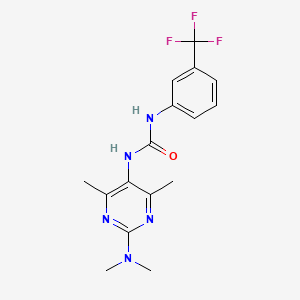
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N5O and its molecular weight is 353.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, also referred to as compound 1, is a synthetic organic molecule with potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18F3N5O
- Molecular Weight : 353.34 g/mol
- CAS Number : 1448079-11-5
The compound features a pyrimidine core substituted with a dimethylamino group and a trifluoromethylphenyl moiety, which contributes to its biological activity.
The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can act as a modulator of various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Molecular Interactions : The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with target proteins, while the pyrimidine ring facilitates π-π stacking interactions.
Anticancer Activity
Research has indicated that compound 1 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to reduce the viability of A431 vulvar epidermal carcinoma cells by disrupting their metabolic processes .
Anti-inflammatory Properties
In addition to its anticancer effects, compound 1 has been investigated for its anti-inflammatory potential. Studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Pharmacokinetic Profile :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-9-13(10(2)21-14(20-9)24(3)4)23-15(25)22-12-7-5-6-11(8-12)16(17,18)19/h5-8H,1-4H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUCXVUUUAYHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














